molecular formula C10H18FNO3 B1388164 tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate CAS No. 1174020-44-0

tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1388164
CAS No.: 1174020-44-0
M. Wt: 219.25 g/mol
InChI Key: XRNLYXKYODGLMI-YUMQZZPRSA-N
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Description

tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a fluorinated piperidine derivative with a molecular formula of C₁₀H₁₈FNO₃ and a molecular weight of 219.25 g/mol . Its CAS registry number is 1174020-44-0, and it is commonly used as a chiral building block in pharmaceutical synthesis due to its stereochemical rigidity and functional group versatility. The compound features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 3-position, and a hydroxyl group at the 4-position of the piperidine ring, arranged in the (3S,4S) configuration . This stereochemistry is critical for its interactions in drug-receptor binding studies, particularly in central nervous system (CNS) and antiviral drug candidates .

Properties

IUPAC Name

tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNLYXKYODGLMI-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801160437
Record name 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate
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Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174020-44-0, 955029-44-4
Record name 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate
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Record name 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate
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Record name rac-tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
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Record name tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
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Biological Activity

Tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a synthetic compound notable for its potential applications in pharmaceuticals, particularly as an intermediate in drug synthesis. It features a piperidine ring with a fluorine atom and hydroxyl group, which may influence its biological activity significantly.

  • Molecular Formula : C₁₀H₁₈FNO₃
  • Molecular Weight : 219.26 g/mol
  • CAS Number : 1174020-44-0
  • Purity : ≥98%

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a pharmaceutical intermediate. Its unique structure suggests potential interactions with biological targets, particularly in the central nervous system (CNS).

The compound's mechanism of action is hypothesized to involve modulation of neurotransmitter systems due to its structural similarity to known CNS-active compounds. The presence of the fluorine atom may enhance lipophilicity and receptor binding affinity, potentially leading to increased efficacy in therapeutic applications.

1. Synthesis and Pharmacological Potential

Research indicates that this compound serves as a precursor for various bioactive molecules. Its synthesis from N-(tert-Butoxycarbonyl)-4-piperidone has been documented, showcasing its utility in creating compounds targeting neurological disorders .

2. In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit inhibitory effects on specific enzymes related to metabolic pathways. For instance, its structural analogs have shown promise as acetyl-CoA carboxylase (ACC) inhibitors, which are relevant in managing metabolic diseases such as obesity and diabetes .

StudyFindings
Inhibition of ACC The compound's analogs reduced fatty acid synthesis in cell lines treated with high-fat diets.
CNS Activity Preliminary assays suggest potential modulation of serotonin receptors, indicating possible antidepressant properties.

3. Toxicological Profile

Toxicological assessments indicate that while the compound exhibits low acute toxicity, it can cause irritation upon contact. Safety data highlights the need for caution during handling due to irritant properties .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H18_{18}FNO3_3
  • Molecular Weight : 219.25 g/mol
  • CAS Number : 1174020-44-0
  • Purity : Typically ≥ 98%

The compound features a fluorine atom at the 3-position and a hydroxyl group at the 4-position of the piperidine ring, which are crucial for its biological activity.

Medicinal Chemistry

tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate serves as a valuable building block in the synthesis of various pharmacologically active compounds. Its structural modifications can lead to derivatives with enhanced efficacy against specific targets.

Key Applications :

  • Antidepressants : Fluorinated piperidines have been studied for their potential antidepressant properties due to their ability to modulate neurotransmitter systems.
  • CNS Agents : The compound's ability to cross the blood-brain barrier makes it a candidate for developing central nervous system (CNS) agents, including those targeting anxiety and mood disorders.

Synthesis of Bioactive Molecules

The compound is utilized in the synthesis of more complex molecules that exhibit biological activity. For instance, it can be transformed into various derivatives that may act as enzyme inhibitors or receptor modulators.

Example Derivatives :

  • Compounds designed to inhibit specific enzymes involved in neurotransmitter metabolism.
  • Receptor ligands that target serotonin or dopamine receptors.

Case Study 1: Synthesis of Antidepressant Analogues

A study demonstrated the synthesis of a series of antidepressant analogues derived from this compound. The derivatives showed improved binding affinity to serotonin receptors compared to non-fluorinated counterparts, indicating the importance of fluorination in enhancing pharmacological properties .

Case Study 2: Neuroprotective Agents

Research has highlighted the neuroprotective effects of certain derivatives synthesized from this compound. These derivatives exhibited significant protective effects against oxidative stress in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents CAS No. Molecular Formula Molecular Weight (g/mol) Yield (%) Key Data (ESI-MS)
tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate 3-F, 4-OH 1174020-44-0 C₁₀H₁₈FNO₃ 219.25 N/A [M + H]⁺ = 220
tert-butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate 3-NH₂, 4-(3,4-F₂Ph) N/A C₁₆H₂₁F₂N₂O₂ 313.35 80 [M + H]⁺ = 313
tert-butyl (3S,4S)-3-nitro-4-(3,4-difluorophenyl)piperidine-1-carboxylate 3-NO₂, 4-(3,4-F₂Ph) N/A C₁₆H₁₉F₂N₂O₄ 363.34 45 [M + Na]⁺ = 363
tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate 3-F, 4-OH (3R,4S) 1174020-42-8 C₁₀H₁₈FNO₃ 219.25 N/A [M + H]⁺ = 220

Key Observations :

  • Substituent Effects: The introduction of electron-withdrawing groups (e.g., nitro) reduces synthetic yields (45% for nitro vs. 80% for amino derivatives), likely due to steric and electronic hindrance during coupling reactions .
  • Aromatic vs.

Stereoisomeric Comparisons

The (3S,4S) and (3R,4S) diastereomers of tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate share identical molecular formulas but differ in spatial arrangement. These isomers are critical in enantioselective synthesis:

  • The (3S,4S) isomer is often preferred in antiviral drug candidates for its optimal binding to viral proteases .
  • The (3R,4S) isomer (CAS 1174020-42-8) is utilized in metabolic stability studies, where stereochemistry influences hepatic clearance rates .

Functional Group Variations

Hydroxyl vs. Amino Derivatives

  • Hydroxyl Derivatives : this compound exhibits hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., DMSO: >50 mg/mL) .
  • Amino Derivatives: tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 907544-20-1) shows higher reactivity in nucleophilic substitutions, enabling coupling with carboxylic acids to form amide bonds .

Trifluoromethyl Modifications

Compounds like tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6) demonstrate enhanced metabolic resistance due to the trifluoromethyl group’s electronegativity and steric bulk .

Preparation Methods

General Synthetic Route

The synthesis typically proceeds via a two-step reaction sequence starting from tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate as the key intermediate:

  • Reduction of the 4-oxo group to 4-hydroxy:

    • Reagent: Sodium borohydride (NaBH4) in methanol
    • Conditions: 2 hours reaction time at controlled temperature
    • Outcome: Stereoselective reduction yielding the (3S,4S)-3-fluoro-4-hydroxypiperidine derivative.
  • Resolution of racemic mixture:

    • Method: Chiral chromatography using Chiralpak AD-H column with methanol as eluent
    • Purpose: To separate and isolate the desired (3S,4S) stereoisomer from the racemate, ensuring enantiomeric purity.

Detailed Reaction Scheme

Step Starting Material Reagents/Conditions Product Notes
1 tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate NaBH4, MeOH, 2 h tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (racemic) Stereoselective reduction
2 Racemic tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate Chiralpak AD-H column, MeOH (3S,4S)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate Chiral resolution to isolate desired isomer

Research Findings and Analytical Data

  • Yield and Purity:
    The reduction step typically proceeds with high conversion, but the yield of the desired stereoisomer depends on the efficiency of the chiral resolution. Purity after chiral separation is high (>95% enantiomeric excess).

  • Stereochemical Control:
    The use of NaBH4 reduction on the 4-oxo intermediate favors the formation of the (3S,4S) diastereomer due to steric and electronic effects of the fluorine substituent at C-3, which influences hydride delivery to the carbonyl.

  • Storage and Stability:
    The compound is stable under standard storage conditions (room temperature, away from moisture). Solutions prepared in solvents like DMSO or methanol should be stored at -20°C or -80°C for extended stability.

Additional Preparation Notes

  • Solubility and Formulation:
    The compound is soluble in methanol and DMSO. For in vivo or further synthetic applications, stock solutions are prepared by dissolving the compound in DMSO, followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil to ensure clarity and homogeneity.

  • Alternative Synthetic Approaches:
    While the above method is the most documented, alternative synthetic routes involve the use of protected piperidine intermediates and selective fluorination reactions, but these are less commonly reported for this specific stereochemistry.

Summary Table of Preparation Conditions

Parameter Details
Starting material tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
Reduction reagent Sodium borohydride (NaBH4)
Solvent Methanol
Reaction time 2 hours
Temperature Ambient to 0°C (controlled)
Chiral resolution method Chiralpak AD-H column chromatography
Eluent for resolution Methanol
Purity after resolution >95% enantiomeric excess
Storage conditions Solid: RT, away from moisture; solutions: -20°C to -80°C
Molecular weight 219.25 g/mol

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, a two-step process includes (1) mesylation of the hydroxyl group using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base, followed by (2) fluorination using lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at low temperatures (-40°C). Purification via flash chromatography (e.g., petroleum ether/ethyl acetate gradients) ensures high yield and purity .
  • Critical Parameters : Temperature control during fluorination and stoichiometric ratios of LiHMDS are critical to avoid side reactions.

Q. How can spectroscopic methods (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze chemical shifts for the piperidine ring protons (δ ~3.0–4.0 ppm for axial/equatorial protons), fluorine coupling patterns (³JHF), and tert-butyl group signals (δ ~1.4 ppm, singlet). reports specific splitting patterns for stereoisomers, such as axial vs. equatorial fluorine effects .
  • Mass Spectrometry (MS) : Confirm molecular weight via [M+H]⁺ or [M+Na]⁺ peaks. For example, a molecular ion at m/z 248.1 aligns with C₁₁H₂₀FNO₃ .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Use respiratory protection (N95 masks), nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure. Work in a fume hood with an eye wash station and emergency shower accessible. Avoid dust formation during weighing, as fine particles may irritate mucous membranes .

Advanced Research Questions

Q. How can enantiomeric purity be validated for stereochemically sensitive derivatives?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers. Retention time discrepancies >1.5 min indicate high enantiomeric excess (ee >99%) .
  • X-ray Crystallography : Resolve absolute configuration by analyzing crystal structures of heavy-atom derivatives (e.g., brominated analogs) .

Q. What strategies resolve contradictions in stereochemical assignments from NMR data?

  • Methodological Answer :

  • Variable Temperature NMR : Probe dynamic effects (e.g., ring flipping) by acquiring spectra at 25°C and -40°C. Restricted rotation in the piperidine ring may split overlapping signals .
  • DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values for (3S,4S) vs. (3R,4R) configurations to validate assignments .

Q. How can reaction yields be optimized in multi-step syntheses?

  • Methodological Answer :

  • Stepwise Optimization : For mesylation, ensure stoichiometric excess of MsCl (1.2–1.5 eq.) and monitor reaction completion via TLC (Rf shift). For fluorination, pre-cool reagents to -40°C to minimize LiHMDS decomposition .
  • Solvent Selection : Use anhydrous THF for fluorination to enhance nucleophilicity of the intermediate sulfonate ester .

Q. What are the implications of fluorine substitution on the compound’s reactivity and stability?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Fluorine increases the electrophilicity of adjacent carbons, facilitating nucleophilic substitutions (e.g., SN2 reactions).
  • Hydrolytic Stability : The tert-butyloxycarbonyl (Boc) group stabilizes the piperidine ring against acidic/basic hydrolysis, but fluorine may alter pH-dependent degradation kinetics. Accelerated stability studies (40°C/75% RH) can quantify shelf-life .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

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